5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule that features an imidazole ring, an oxazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and oxazole rings, followed by their functionalization and coupling.
Imidazole Ring Synthesis: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Oxazole Ring Synthesis: The oxazole ring can be synthesized via the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the nitrile group can yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound’s imidazole ring is of particular interest due to its presence in many biologically active molecules. It can be used in the design of enzyme inhibitors and other bioactive compounds.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its imidazole and oxazole rings are known to exhibit various pharmacological activities, including antimicrobial and anticancer properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The oxazole ring can interact with nucleic acids, potentially disrupting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, known for its broad range of biological activities.
Oxazole: Another simpler compound with a similar ring structure, used in the synthesis of various pharmaceuticals.
Benzimidazole: A compound with a fused benzene and imidazole ring, known for its use in antifungal and antiparasitic drugs.
Uniqueness
The uniqueness of 5-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of imidazole and oxazole rings with a methoxyphenyl group and a nitrile group. This unique structure provides it with a wide range of chemical and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N5O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-(3-imidazol-1-ylpropylamino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H19N5O2/c1-25-16-5-2-4-15(12-16)6-7-18-23-17(13-20)19(26-18)22-8-3-10-24-11-9-21-14-24/h2,4-7,9,11-12,14,22H,3,8,10H2,1H3/b7-6+ |
InChI Key |
SGRFAPKWFZGURD-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
Origin of Product |
United States |
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